molecular formula C6H11NO4S B2483003 methyl N-(1,1-dioxothiolan-3-yl)carbamate CAS No. 24373-67-9

methyl N-(1,1-dioxothiolan-3-yl)carbamate

Cat. No.: B2483003
CAS No.: 24373-67-9
M. Wt: 193.22
InChI Key: LNBQVPKVAVZEFD-UHFFFAOYSA-N
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Description

Methyl N-(1,1-dioxothiolan-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a thiolane ring with a dioxo group and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(1,1-dioxothiolan-3-yl)carbamate typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base, such as potassium hydroxide, in an ethanol medium . The reaction proceeds through the formation of an intermediate dithiocarbamate, which is then methylated to yield the final product. The choice of solvent is critical for optimizing the yield and purity of the product, with ethanol or a mixture of ethanol and dimethylformamide being preferred .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent composition, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(1,1-dioxothiolan-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dioxo group can be reduced to form thiolane derivatives.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Substituted carbamates.

Scientific Research Applications

Methyl N-(1,1-dioxothiolan-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-(1,1-dioxothiolan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt metabolic pathways and lead to the desired biological effects, such as antifungal activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(1,1-dioxothiolan-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl N-(1,1-dioxothiolan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c1-11-6(8)7-5-2-3-12(9,10)4-5/h5H,2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBQVPKVAVZEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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